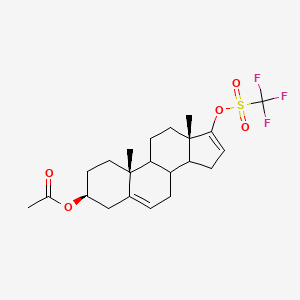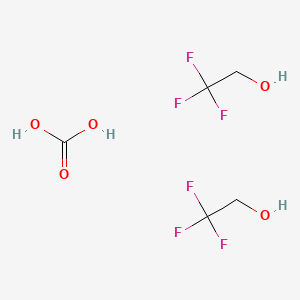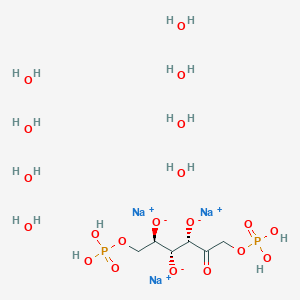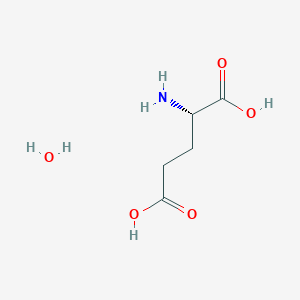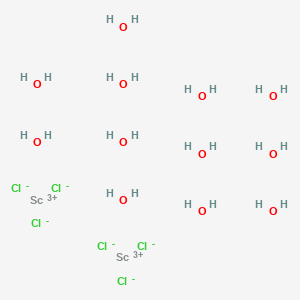
Scandium chloride (ScCl3), hexahydrate (8CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scandium chloride hexahydrate (ScCl3·6H2O) is an inorganic compound composed of scandium, chlorine, and water molecules. It is a grayish-white crystalline solid that is highly soluble in water and hygroscopic in nature. This compound is primarily used in research laboratories and various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Scandium chloride hexahydrate can be synthesized by reacting scandium oxide (Sc2O3) with hydrochloric acid (HCl) followed by crystallization. The reaction proceeds as follows: \[ \text{Sc}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{ScCl}_3 + 3\text{H}_2\text{O} \] The resulting scandium chloride solution is then evaporated to dryness and crystallized to obtain ScCl3·6H2O.
Industrial Production Methods: In industrial settings, scandium chloride hexahydrate is produced through similar methods involving the reaction of scandium-containing ores with hydrochloric acid. The process involves multiple purification steps to achieve the desired purity and crystalline form.
Chemical Reactions Analysis
Types of Reactions: Scandium chloride hexahydrate undergoes various chemical reactions, including:
Oxidation: ScCl3·6H2O can be oxidized to form scandium oxide.
Reduction: It can be reduced to form scandium metal.
Substitution: It can undergo substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Heat treatment in the presence of oxygen.
Reduction: Electrolysis or reaction with reducing agents like hydrogen gas.
Substitution: Reaction with other halides in appropriate solvents.
Major Products Formed:
Scandium Oxide (Sc2O3)
Scandium Metal (Sc)
Other Halide Compounds
Scientific Research Applications
Scandium chloride hexahydrate is used in various scientific research applications, including:
Catalysis: It serves as a catalyst in organic synthesis and polymerization reactions.
Material Science: Used in the production of high-purity scandium compounds for optical fibers, electronic ceramics, and lasers.
Biological Research: Investigated for its potential biological effects and toxicity studies.
Mechanism of Action
The mechanism by which scandium chloride hexahydrate exerts its effects depends on its application:
Catalysis: It acts as a Lewis acid, facilitating the formation of intermediates in chemical reactions.
Material Science: Its high solubility and reactivity make it suitable for producing ultra-pure scandium compounds.
Biological Research: Scandium ions can interact with biological molecules, affecting cellular processes and enzyme activities.
Comparison with Similar Compounds
Scandium (III) Fluoride (ScF3)
Scandium (III) Nitrate (Sc(NO3)3)
Scandium (III) Bromide (ScBr3)
Scandium (III) Iodide (ScI3)
Uniqueness: Scandium chloride hexahydrate is unique due to its high solubility in water and its ability to form stable hydrates, making it more versatile in various applications compared to other scandium compounds.
Properties
IUPAC Name |
scandium(3+);hexachloride;dodecahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.12H2O.2Sc/h6*1H;12*1H2;;/q;;;;;;;;;;;;;;;;;;2*+3/p-6 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKZNQUWIQPNAH-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sc+3].[Sc+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H24O12Sc2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

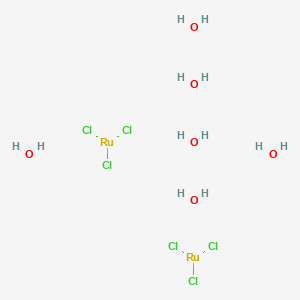
![Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro-, (2R)-](/img/structure/B8066376.png)
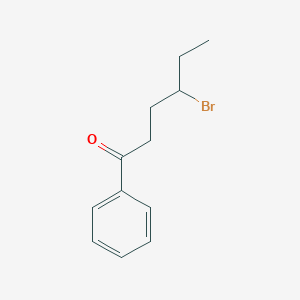
![3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione](/img/structure/B8066391.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)piperidine](/img/structure/B8066393.png)
![1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)-](/img/structure/B8066394.png)

